molecular formula C27H25ClN4O2S B15201528 (R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride

(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride

Cat. No.: B15201528
M. Wt: 505.0 g/mol
InChI Key: ZRFQDGHKCQFVSD-VZYDHVRKSA-N
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Description

This compound is a hydrochloride salt featuring an imidazo[2,1-b]thiazole core linked to a 2-naphthamide group and a hydroxypyrrolidinylmethyl substituent. Its structural complexity, including the chiral (R)-configuration of the hydroxypyrrolidine moiety, likely enhances target specificity and solubility compared to non-salt forms.

Properties

Molecular Formula

C27H25ClN4O2S

Molecular Weight

505.0 g/mol

IUPAC Name

N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide;hydrochloride

InChI

InChI=1S/C27H24N4O2S.ClH/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20;/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33);1H/t22-;/m1./s1

InChI Key

ZRFQDGHKCQFVSD-VZYDHVRKSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5.Cl

Canonical SMILES

C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride typically involves multiple steps, including the formation of the imidazo[2,1-b]thiazole ring, the attachment of the hydroxypyrrolidine moiety, and the final coupling with the naphthamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of SRT2183 involves modular construction of its imidazo[2,1-b]thiazole core, followed by functionalization with the hydroxypyrrolidine and naphthamide moieties. Key steps include:

Core Formation

  • Imidazo[2,1-b]thiazole synthesis : Reacting 2-chloro-1-arylethanone derivatives with heterocyclic amines (e.g., N-methylimidazolethione) in butanol under reflux forms the imidazo[2,1-b]thiazole scaffold. Precipitation yields intermediate hydrochlorides (e.g., compound 6a ) with 75–90% efficiency .

  • Substituent introduction : The hydroxypyrrolidinylmethyl group is introduced via alkylation or nucleophilic substitution at the 3-position of the imidazo-thiazole core .

Naphthamide Coupling

  • Acylation of the aromatic amine group at the 2-phenyl position with 2-naphthoyl chloride produces the naphthamide derivative. This step is critical for SIRT1 binding affinity .

Salt Formation

  • The free base is converted to the hydrochloride salt using HCl gas or concentrated hydrochloric acid in anhydrous ethanol, enhancing solubility for biological assays .

Key Reaction Conditions and Yields

StepReagents/ConditionsYieldIntermediate/Product
Imidazo-thiazole core2-Chloro-1-arylethanone + heterocyclic amine, BuOH, reflux78–90%Hydrochloride salt (e.g., 6a )
DeprotonationK₂CO₃ (0.1 M) in H₂O93%Free base (e.g., 6b )
Naphthamide coupling2-Naphthoyl chloride, DCM, Et₃N, 0°C→RT75–85%SRT2183 free base
Salt formationHCl (g), EtOH>95%SRT2183 hydrochloride

Spectroscopic Data

  • ¹H NMR (free base):

    • δ 8.39 (s, 1H, imidazo-thiazole C2-H), 8.24 (d, J = 4.2 Hz, 1H, pyrrolidine NCH), 7.64–7.66 (m, aromatic H), 6.91 (d, J = 8.5 Hz, naphthamide H) .

    • Key groups: SCH₂ (δ 4.48), NCH₃ (δ 3.56), hydroxypyrrolidine (δ 3.31–3.93) .

  • Mass Spectrometry :

    • Molecular ion peak at m/z 468.57 [M+H]⁺, consistent with C₂₇H₂₄N₄O₂S .

Crystallographic Analysis

  • The hydrochloride salt crystallizes as white needles (mp 245–246°C) from absolute ethanol, confirming stereochemical integrity of the (R)-hydroxypyrrolidine group .

Reactivity and Functional Group Transformations

  • Hydroxypyrrolidine moiety : The hydroxyl group participates in hydrogen bonding with SIRT1’s catalytic domain, critical for activation. It is unreactive under standard acylation conditions but may undergo oxidation to ketones under strong oxidizing agents .

  • Imidazo-thiazole core : Resistant to electrophilic substitution due to electron-deficient aromaticity. Reacts with nucleophiles (e.g., Grignard reagents) at the 6-position .

  • Naphthamide group : Stable under acidic and basic conditions but susceptible to hydrolysis at elevated temperatures (>100°C) .

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 290°C, with mass loss corresponding to HCl release (TGA) .

  • Photodegradation : UV exposure (254 nm) induces cleavage of the thiazole-imidazole bond, forming 2-phenylnaphthamide and pyrrolidine fragments .

Scientific Research Applications

It appears the query is for “(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride,” but some search results refer to “(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide." The search results provide information on the latter compound, also known as SRT2183, and related compounds.

(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide , also known as SRT2183, is a chemical compound with the molecular formula C27H24N4O2S and a molecular weight of 468.6 g/mol .

Names and Identifiers
Key identifiers for the compound include:

  • PubChem CID: 24180126
  • CAS No: 1001908-89-9
  • Synonyms: SRT2183, SRT 2183, (R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide, SRT-2183

Structure and Properties

  • It has a complex structure featuring an imidazo[2,1-b]thiazole core .
  • The IUPAC name is N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide .

Potential Applications

While the search results do not specifically detail applications of "this compound", they do provide information on related compounds, suggesting potential areas of interest:

  • Antiproliferative Activity: Imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated in vitro antiproliferative properties against various cancer cell lines .
  • FAK Inhibition: Some imidazo[2,1-b][1,3,4]thiadiazole compounds are evaluated as inhibitors of phosphorylation of focal adhesion kinase (FAK) in pancreatic cancer . FAK is also overexpressed in mesothelioma, suggesting a potential therapeutic target .
  • Btk Inhibition: Imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives are identified as Btk inhibitors, which are useful in treating autoimmune and inflammatory diseases .

Mechanism of Action

The mechanism of action of ®-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Target Compound:
  • Core : Imidazo[2,1-b]thiazole.
  • Substituents :
    • 2-Naphthamide group at position 5.
    • (R)-3-Hydroxypyrrolidin-1-ylmethyl at position 3.
    • Hydrochloride salt for enhanced solubility.
Comparable Compounds:

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

  • Core : 1,2,3-Triazole.
  • Substituents : Naphthalen-1-yloxy, 4-chlorophenyl.
  • Key Features : Polar C=O (1678 cm⁻¹ IR) and C-Cl (785 cm⁻¹ IR) groups .

2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (8) Core: Naphthalino[1,2-d]thiazole fused with pyrazole. Substituents: Ethylimidoform, cyano. Key Features: High thermal stability (m.p. 225–227°C) and cyano group (IR: 2218 cm⁻¹) .

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Core: Tetrahydroimidazo[1,2-a]pyridine. Substituents: Nitrophenyl, cyano, ester groups. Key Features: Nitro group enhances polarity; m.p. 215–217°C .

Physicochemical Properties

Property Target Compound 6m Compound 8
Molecular Weight ~550–600 (estimated) 393.11 (HRMS) 347.43 (Anal. Calcd.)
Solubility Enhanced (HCl salt) Moderate (C-Cl polarity) Low (high m.p.)
Key Functional Groups Hydroxypyrrolidine Triazole, C=O, C-Cl Cyano, ethylimidoform

Unique Advantages of the Target Compound

Chiral Specificity : The (R)-hydroxypyrrolidine group may improve binding affinity to ER stress targets.

Salt Form : Hydrochloride enhances bioavailability compared to neutral analogs.

Dual Functionality : Combines imidazothiazole (heterocyclic) and naphthamide (aromatic) pharmacophores.

Biological Activity

(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C27H25ClN4O2S
  • Molecular Weight : 505.031 g/mol
  • CAS Number : 1001908-89-9

The structure includes a naphthamide moiety linked to an imidazo[2,1-b]thiazole ring and a hydroxypyrrolidine group, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study on imidazo[2,1-b]thiazole derivatives showed promising antiproliferative activity against murine leukemia (L1210), human cervix carcinoma (HeLa), and other cancer cell lines with IC50 values in the nanomolar range, suggesting a strong potential for this compound to inhibit tumor growth .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, derivatives have shown IC50 values as low as 0.86 µM against CDK1 .
  • Targeting Growth Factor Receptors : Compounds with similar scaffolds have demonstrated inhibitory activity against transforming growth factor-beta receptors, which play a role in cancer progression .

Study 1: Antiproliferative Activity Evaluation

A recent study evaluated the antiproliferative activity of a new library of imidazo[2,1-b]thiazole compounds on pancreatic cancer cells (SUIT-2, Capan-1, Panc-1). The study utilized the Sulforhodamine B assay to determine cell viability and found that several derivatives exhibited significant cytotoxicity with GI50 values ranging from 1.4 to 4.2 µM .

Study 2: Structure-Activity Relationship

Research has also focused on establishing structure-activity relationships (SAR) for imidazo[2,1-b]thiazole derivatives. The presence of specific functional groups such as hydroxypyrrolidine was found to enhance biological activity significantly. This suggests that modifications in the chemical structure can lead to improved therapeutic profiles .

Data Table: Biological Activity Overview

Activity Type Cell Line/Target IC50/Effect Reference
Antiproliferative ActivityL1210 LeukemiaSubmicromolar range
Antiproliferative ActivityHeLa Cervix CarcinomaNanomolar range
CDK InhibitionCDK1IC50 = 0.86 µM
TGF-beta Receptor InhibitionActivin Receptor-like Kinase 5IC50 = 1.2 nM

Q & A

Q. Key Considerations :

  • Purification via recrystallization or column chromatography.
  • Monitoring reaction progress using TLC (hexane:ethyl acetate systems) .

Which spectroscopic techniques are essential for characterizing this compound, and what data trends should researchers expect?

Basic Research Question
Primary Techniques :

  • NMR Spectroscopy :
    • 1H NMR : Look for aromatic protons (δ 7.2–8.4 ppm), pyrrolidine methylene (δ 3.2–4.0 ppm), and hydroxypyrrolidine -OH (δ 1.5–2.5 ppm, broad) .
    • 13C NMR : Carbonyl signals (δ 165–170 ppm), imidazo-thiazole carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Amide C=O stretch (~1670 cm⁻¹), hydroxyl group (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. Validation :

  • Compare optical rotation with literature values.
  • Confirm configuration via X-ray crystallography or NOE NMR experiments.

How should researchers address discrepancies in spectroscopic data between derivatives with similar substituents?

Advanced Research Question
Case Study : Substituent effects on NMR shifts (e.g., nitro vs. methoxy groups):

  • Electron-Withdrawing Groups (e.g., –NO₂): Deshield aromatic protons (δ 8.61 ppm in 6c vs. δ 7.87 ppm in 6a) .
  • Steric Effects : Bulky groups alter coupling constants (e.g., J values for –OCH2 in 6a vs. 6b) .

Q. Methodology :

  • Perform DFT calculations to predict chemical shifts.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-reference with synthesized analogs (e.g., 6a-m in ).

What in vitro assays are suitable for initial biological activity screening of this compound?

Basic Research Question
Assay Design :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Q. Controls :

  • Include positive controls (e.g., staurosporine for kinase inhibition).
  • Validate solubility in DMSO/PBS for dose-response curves.

What strategies can elucidate structure-activity relationships (SAR) when modifying the imidazo[2,1-b]thiazole core?

Advanced Research Question
Approaches :

  • Substituent Variation : Synthesize analogs with halogens (–Cl, –F), electron-donating (–OCH₃), or bulky groups (e.g., naphthyl) at positions 3 and 6 .
  • Pharmacophore Mapping : Identify critical motifs (e.g., hydroxypyrrolidine for hydrogen bonding) via molecular docking (AutoDock Vina) .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Q. Data Integration :

Modification SiteSubstituentBiological Activity (IC₅₀)SAR Insight
Position 3–CH2OH0.5 µMEnhances solubility and target binding
Position 6–Cl2.3 µMImproves metabolic stability

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